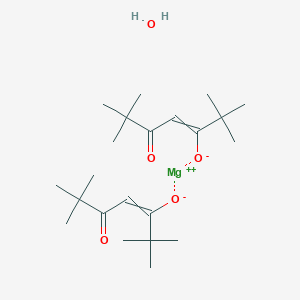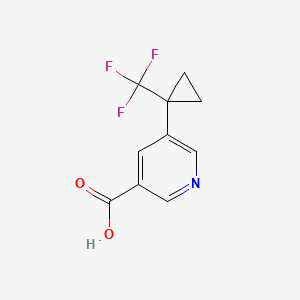![molecular formula C18H19ClN2O3 B14799457 4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)
4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide is a chemical compound with the molecular formula C18H19ClN2O3 and a molecular weight of 346.80806 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide involves several steps. One common method includes the reaction of 4-chlorobenzohydrazide with 2-isopropylphenoxyacetic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth .
Comparación Con Compuestos Similares
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N-isopropylcathinone: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share some structural similarities but have different applications and mechanisms of action
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
4-chloro-N'-[2-(2-propan-2-ylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(2)15-5-3-4-6-16(15)24-11-17(22)20-21-18(23)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
IITWQQGDDFDNAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

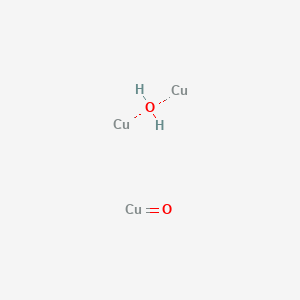
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
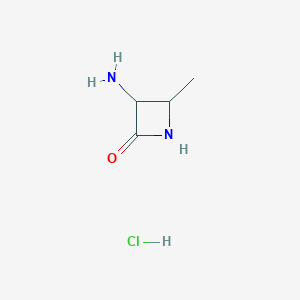

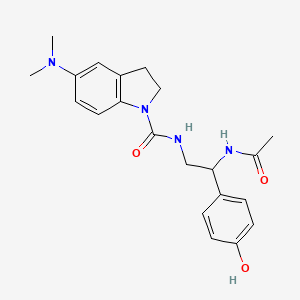
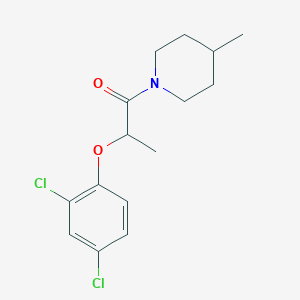
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
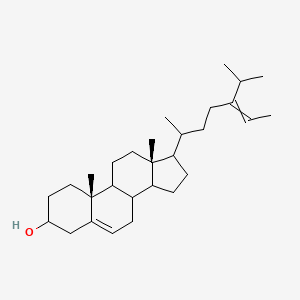
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)
![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
